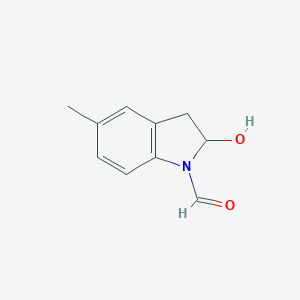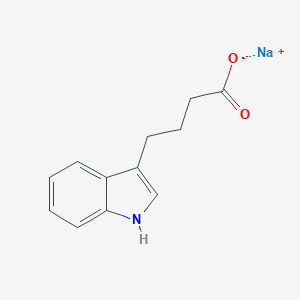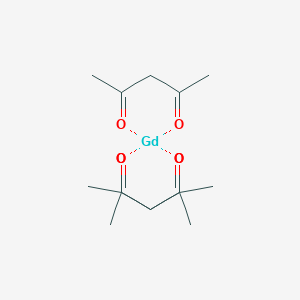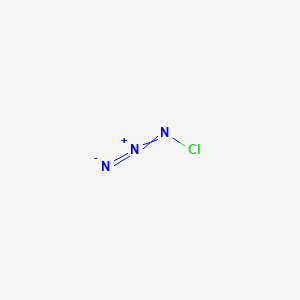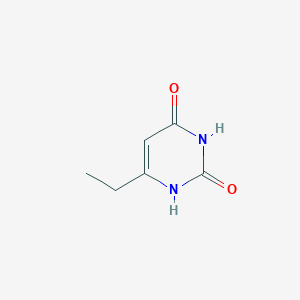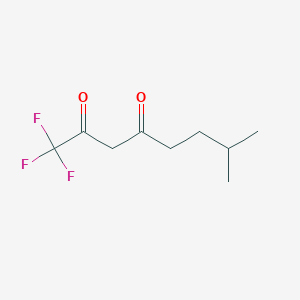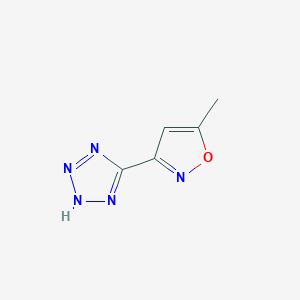
5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anticancer effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. Additionally, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes, as mentioned above. Physiologically, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been extensively studied, and its properties and potential applications are well-known. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, research is needed to develop new synthesis methods for 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been achieved using different methods, including the reaction of 5-methylisoxazole-3-carboxylic acid with sodium azide and phosphorus oxychloride, and the reaction of 5-methylisoxazole-3-carboxylic acid hydrazide with nitrous acid. The former method involves the conversion of the carboxylic acid group to an acid chloride, which then reacts with sodium azide to form the tetrazole ring. The latter method involves the diazotization of the hydrazide group followed by the elimination of nitrogen to form the tetrazole ring.
Applications De Recherche Scientifique
5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. In materials science, 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole has been studied for its ability to form coordination polymers and metal-organic frameworks. In analytical chemistry, this compound has been used as a reference standard for the analysis of tetrazole-containing compounds.
Propriétés
Numéro CAS |
13600-36-7 |
|---|---|
Nom du produit |
5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole |
Formule moléculaire |
C5H5N5O |
Poids moléculaire |
151.13 g/mol |
Nom IUPAC |
5-methyl-3-(2H-tetrazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C5H5N5O/c1-3-2-4(8-11-3)5-6-9-10-7-5/h2H,1H3,(H,6,7,9,10) |
Clé InChI |
WAUSRINIZKXDNU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=NNN=N2 |
SMILES canonique |
CC1=CC(=NO1)C2=NNN=N2 |
Synonymes |
1H-Tetrazole,5-(5-methyl-3-isoxazolyl)-(8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



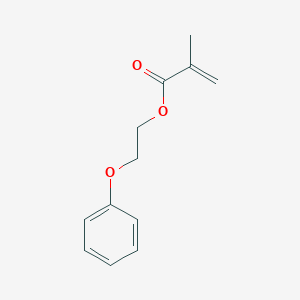
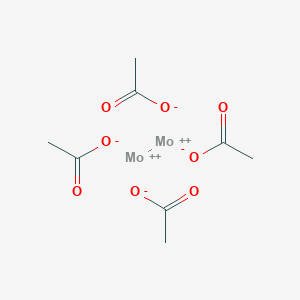
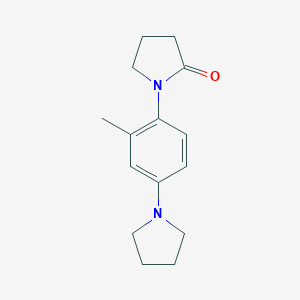
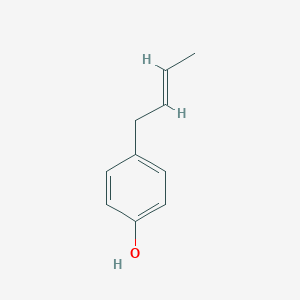
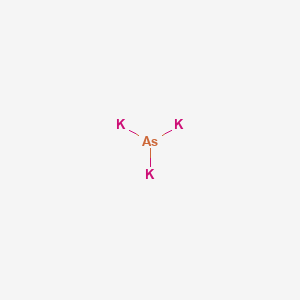

![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
